Benzyltriphenyllead
Description
Structure
2D Structure
Properties
CAS No. |
2654-42-4 |
|---|---|
Molecular Formula |
C25H22Pb |
Molecular Weight |
529 g/mol |
IUPAC Name |
benzyl(triphenyl)plumbane |
InChI |
InChI=1S/C7H7.3C6H5.Pb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChI Key |
PDGMFZNRFDLFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Historical Context and Evolution of Organolead Chemistry
Early Discoveries and Seminal Contributions in Organolead Chemistry
The field of organometallic chemistry, which studies compounds with metal-carbon bonds, began to flourish in the 19th century. openochem.orgdigitellinc.com The first organolead compound, hexaethyldilead, was synthesized in 1858. wikipedia.org This pioneering work was conducted by German chemist Carl Jacob Löwig, who first reported the preparation of alkyllead compounds in 1853. digitellinc.comacs.orgwikipedia.org Löwig's experiments, reacting ethyl iodide with a sodium-lead alloy, opened the door to a new class of chemical compounds. acs.org
Contemporaneously, English chemist Edward Frankland was making significant strides in the broader field of organometallic chemistry. wikipedia.org In 1849, Frankland's work with zinc and ethyl iodide led to the discovery of diethylzinc, a landmark achievement that helped establish the concept of chemical valence and defined organometallics as compounds with a direct metal-to-carbon link. openochem.orgreagent.co.ukqmul.ac.uk These early discoveries by pioneers like Löwig and Frankland laid the essential groundwork for the synthesis of more complex organolead structures in the decades that followed.
| Year | Scientist(s) | Key Contribution |
|---|---|---|
| 1849 | Edward Frankland | Synthesized the first true organometallic reagent, diethylzinc. openochem.org |
| 1853 | Carl Jacob Löwig | Reported the first preparation of alkyllead compounds. acs.org |
| 1858 | (General Field) | Synthesis of the first specific organolead compound, hexaethyldilead. wikipedia.org |
| 1900 | Victor Grignard | Discovered organomagnesium halides (Grignard reagents). openochem.orgthermofisher.com |
Shifting Research Paradigms and the Emergence of Modern Organolead Chemistry
The 20th century witnessed a significant paradigm shift in organolead chemistry, moving from discovery and basic synthesis to more controlled and versatile applications in organic synthesis. A pivotal development was the discovery of Grignard reagents (RMgX) by Victor Grignard in 1900. openochem.orgthermofisher.comacechemistry.co.uk These organomagnesium compounds provided a powerful and general method for forming carbon-carbon bonds and were quickly adapted for organolead synthesis. wikipedia.orgbritannica.com The use of Grignard reagents allowed for the straightforward preparation of a wide variety of tetraalkyl- and tetraaryllead compounds from lead(II) chloride. wikipedia.orgchemeurope.com
As the field matured, research focus shifted toward harnessing the unique reactivity of organolead compounds as reagents in fine chemical synthesis. solubilityofthings.com A notable area of modern research involves the use of aryllead triacetates as effective arylating agents for carbon nucleophiles. wikipedia.orgiupac.orgrsc.orgresearchgate.netrsc.org These reagents exhibit a remarkable ability to form new carbon-carbon bonds, often with high regioselectivity, enabling the construction of complex and sterically hindered molecules. iupac.org This transition reflects a broader trend in organometallic chemistry toward developing highly selective and efficient synthetic tools. nih.govcore.ac.uk Furthermore, the overarching paradigm shift in chemistry towards "green" and sustainable processes has influenced all areas of research, encouraging the development of catalytic methods and processes that are more atom-economical and environmentally benign. solubilityofthings.comsocialresearchfoundation.comijfmr.com
The Unique Position of Tetravalent Organolead Compounds, including Benzyltriphenyllead, within Group 14 Organometallics
This compound is a tetravalent organolead compound, meaning the lead atom is in the +4 oxidation state and bonded to four carbon atoms. This tetravalency is a hallmark of organolead chemistry, which distinguishes it significantly from inorganic lead chemistry. wikipedia.org
The elements of Group 14 (Carbon, Silicon, Germanium, Tin, and Lead) all share a valence electron configuration of ns²np². wikipedia.orguobabylon.edu.iq This allows them to form compounds in a +4 oxidation state. libretexts.orgweebly.com However, descending the group, the stability of the +2 oxidation state increases due to the "inert pair effect." fiveable.meallen.inlibretexts.org This effect describes the tendency of the outermost s-electrons to remain non-ionized or unshared in compounds of heavy elements. fiveable.meallen.in Consequently, in inorganic chemistry, lead is most commonly found in the more stable +2 oxidation state. fiveable.melibretexts.orgyoutube.com
In stark contrast, the dominant form in organolead chemistry is Pb(IV). wikipedia.org The formation of four stable covalent carbon-lead (C–Pb) bonds makes the +4 oxidation state energetically favorable for compounds like this compound and tetramethyllead (B1204573). wikipedia.orgkhanacademy.org The properties of the C–Pb bond, when compared to other C-Element bonds in Group 14, reveal a clear trend. As one moves down the group, the atomic radius increases, leading to longer and weaker bonds. wikipedia.orgchemeurope.com The C–Pb bond in tetramethyllead, for instance, is longer and has a lower dissociation energy than the corresponding C–Sn bond in tetramethyltin. wikipedia.org
| Bond | Element | Average Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |
|---|---|---|---|
| C–C | Carbon | 154 | ~347 |
| C–Si | Silicon | 186 | ~301 |
| C–Sn | Tin | 214 | ~297 wikipedia.org |
| C–Pb | Lead | 229 wikipedia.org | ~204 wikipedia.org |
This relative weakness of the C–Pb bond is responsible for some of the characteristic reactions of tetravalent organolead compounds. The unique stability of the Pb(IV) oxidation state within an organometallic framework, combined with the predictable properties of the C–Pb bond, firmly establishes the position of compounds like this compound within the broader context of Group 14 chemistry.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzyltriphenyllead
Fundamental Mechanistic Principles in Organolead Chemistry
Organolead chemistry is largely characterized by the nature of the C-Pb bond, which is significantly weaker and longer than the carbon-tin bond in analogous organotin compounds. wikipedia.org For instance, the C-Pb bond in tetramethyllead (B1204573) has a length of 222 pm and a dissociation energy of only 204 kJ/mol, compared to the 214 pm length and 297 kJ/mol dissociation energy for the C-Sn bond in tetramethyltin. wikipedia.orgchemeurope.com This inherent weakness is a central factor in the reaction mechanisms of organolead compounds. The chemistry is dominated by lead in the Pb(IV) oxidation state, which is remarkable given that inorganic lead compounds typically favor the Pb(II) state due to the inert-pair effect. wikipedia.org
The low dissociation energy of the carbon-lead bond makes homolytic cleavage a facile and common process. wikipedia.orgchemeurope.commaricopa.eduwikipedia.org This bond fission, where the two electrons in the covalent bond are divided equally between the carbon and lead fragments, results in the generation of free radicals. wikipedia.orgwikipedia.orgchemistrysteps.com This tendency is so pronounced that it formed the basis for the use of tetraethyllead (B6334599) as an anti-knocking agent in gasoline, where its primary function was to act as a radical initiator. wikipedia.orgchemeurope.com
The process can be represented as: R₄Pb → R₃Pb• + R•
The generation of these highly reactive carbon-centered radicals allows organolead compounds to initiate various radical chain reactions. nih.gov The relative ease of this cleavage makes organolead compounds valuable in contexts requiring controlled radical generation.
Table 1: Comparison of Carbon-Element Bond Dissociation Energies
| Bond | Dissociation Energy (kJ/mol) |
|---|---|
| C-Pb | 204 |
| C-Sn | 297 |
| C-C | 348 |
Data sourced from studies on tetramethyllead and tetramethyltin. wikipedia.orgchemeurope.com
While homolysis is common, heterolytic bond cleavage, where one fragment retains both bonding electrons, also plays a significant role in the reactivity of organolead compounds. maricopa.eduyoutube.com The polarity of the C-Pb bond can be influenced by the substituents attached to both the carbon and lead atoms, allowing the lead center to exhibit either electrophilic or nucleophilic character.
Electrophilic Character : The lead atom in organolead compounds like aryllead triacetates can act as an electrophile, accepting an electron pair from a nucleophile. wikipedia.orgthedegreegap.commasterorganicchemistry.com For example, the lead substituent in p-methoxyphenyllead triacetate can be displaced by carbon nucleophiles, such as phenols or the carbanions of β-dicarbonyl compounds. wikipedia.orgchemeurope.com The reaction mechanism is believed to involve the nucleophilic displacement of an acetate (B1210297) group, followed by reductive elimination. wikipedia.orgchemeurope.com Certain organolead compounds can also form R₂Pb²⁺ ions in acidic conditions, which are distinctly electrophilic. wikipedia.org
Nucleophilic Character : Conversely, in compounds like plumbylenes (R₂Pb), the lead atom possesses a lone pair of electrons and can act as a nucleophile or a Lewis base. wikipedia.orgwikipedia.org These species can donate their electron pair to form new bonds. Plumbylenes are known to form adducts with Lewis acids and can function as σ-donor ligands to metal complexes. wikipedia.org
Specific Reactivity Patterns of Benzyltriphenyllead Analogues
The reactivity of tetraorganolead compounds like this compound is exemplified by several key reaction types, including oxidative transformations, reductive eliminations, and transmetalations. These reactions are fundamental to the synthetic applications of organolead species.
Oxidative and reductive processes involve a change in the oxidation state of the lead center, typically between Pb(IV) and Pb(II).
Oxidative Transformations : These reactions involve the oxidation of a lead species to a higher oxidation state, often from Pb(II) to Pb(IV). For instance, divalent organolead compounds (plumbylenes) can react with substrates like methyl iodide or diphenyl disulfide, resulting in oxidative addition to yield Pb(IV) products. acs.orgyoutube.com
Reductive Elimination : This is a common product-forming step in organometallic chemistry where the metal center's oxidation state is reduced. wikipedia.org In organolead chemistry, this is frequently observed in reactions of aryllead(IV) triacetates. After an initial nucleophilic attack at the lead center, the final step is often a reductive elimination where a new C-C bond is formed, and the lead is reduced to a Pb(II) species, such as lead(II) acetate. wikipedia.orgchemeurope.com This process is crucial in coupling reactions where organoleads are used to create sterically hindered biaryls. wikipedia.orgchemeurope.com For reductive elimination to occur, the ligands being eliminated are typically required to be in a cis-position relative to each other on the metal center. wikipedia.orglibretexts.org
Table 2: Key Reactivity Patterns of Organolead Compounds
| Reaction Type | Description | Example |
|---|---|---|
| Homolytic Cleavage | Symmetrical bond breaking to form radicals. | R₄Pb → R₃Pb• + R• |
| Reductive Elimination | Formation of a new bond between two ligands with a reduction in the metal's oxidation state (Pb(IV) → Pb(II)). | ArPb(OAc)₃ + Nu⁻ → [Ar-Nu-Pb(OAc)₂] → Ar-Nu + Pb(OAc)₂ |
| Transmetalation | Transfer of an organic group from lead to another metal. | R₄Pb + M-X → R₃Pb-X + R-M |
| Oxidative Addition | Addition of a substrate to a metal center, increasing its oxidation state (Pb(II) → Pb(IV)). | R₂Pb + CH₃I → R₂Pb(CH₃)I |
Transmetalation is a fundamental organometallic reaction that involves the transfer of ligands from one metal to another. wikipedia.orgresearchgate.net Organolead compounds readily undergo this reaction, transferring their organic groups to other metals. wikipedia.orgresearchgate.net This process is typically irreversible and driven by the relative electronegativities of the metals involved. wikipedia.org For example, aryl and vinyl organoleads can engage in transmetalation with boronic acids. wikipedia.orgchemeurope.com This reactivity is a key step in various cross-coupling reactions, where organolead compounds serve as the source of the organic fragment. wikipedia.org Their higher reactivity compared to organotins makes them particularly useful for synthesizing sterically crowded molecules. wikipedia.orgchemeurope.com
Investigation of Transient Organolead Intermediates (e.g., Plumbylenes, Plumbylidines)
Many reactions involving organolead compounds proceed through highly reactive, short-lived transient intermediates. nih.govchemrxiv.orgrsc.org The study of these species is essential for a complete understanding of the reaction mechanisms.
Plumbylenes : These are divalent organolead(II) compounds with the general formula R₂Pb, analogous to carbenes. wikipedia.orgwikipedia.org Once considered only reactive intermediates, stable plumbylenes have been synthesized by using bulky substituents that provide kinetic stabilization. acs.org They typically feature a V-shaped molecular structure. acs.org Plumbylenes are Lewis acidic due to a vacant 6p orbital and can form adducts with Lewis bases. wikipedia.org They are key intermediates that can undergo disproportionation or be trapped by various reagents. wikipedia.orgresearchgate.net
Plumbylidines : These are formally Pb(I) species with the formula RPb. Plumbylidines are even more reactive and transient than plumbylenes. They are known to act as ligands to other metals in LₙMPbR compounds, making them analogous to metal carbynes. wikipedia.org
The investigation of these and other intermediates, such as lead free radicals (R₃Pb•), provides critical insight into the complex reaction pathways of organolead compounds like this compound. wikipedia.org
Stereochemical Considerations in Organolead Reaction Pathways
The stereochemical outcomes of reactions involving organolead compounds, particularly those with a chiral center at the carbon atom bonded to lead, are a critical aspect of their reactivity. However, detailed experimental studies focusing specifically on the stereochemical pathways of this compound are not extensively documented in publicly available literature. Therefore, to understand the potential stereochemical behavior of this compound, it is necessary to draw analogies from the well-established principles of stereochemistry in reactions of other organometallic compounds, particularly those of the same group (Group 14), such as organotin and organogermanium compounds.
The primary reaction pathway where stereochemistry at the carbon-lead bond becomes significant is in electrophilic cleavage reactions (SE2 reactions). In these reactions, an electrophile attacks the carbon atom of the carbon-lead bond, leading to the displacement of the lead moiety. The stereochemical course of this cleavage can theoretically proceed with either retention or inversion of configuration at the carbon center.
Key Stereochemical Pathways:
Retention of Configuration: This pathway is often observed in SE2 reactions of organometallic compounds. It is proposed to occur via a "front-side" attack, where the electrophile approaches the carbon atom from the same side as the leaving metal group. This forms a four-centered transition state, which collapses to the product with the original stereochemistry preserved.
Inversion of Configuration: This pathway involves a "back-side" attack by the electrophile, analogous to the SN2 mechanism. This would lead to an inversion of the stereochemical configuration at the carbon atom.
The preferred pathway, and thus the stereochemical outcome, is influenced by several factors including the nature of the electrophile, the solvent, the steric bulk of the substituents on both the carbon and the lead atoms, and the electronic properties of the organolead compound.
While specific data for this compound is lacking, studies on analogous organotin compounds have provided valuable insights. For instance, the electrophilic cleavage of chiral organostannanes has been shown to proceed with either retention or inversion, depending on the reaction conditions. For example, reactions of chiral allylic tin compounds often proceed with anti-stereochemistry via an SE2' mechanism.
The development of asymmetric synthesis utilizing chiral organogermanium and organotin compounds further highlights the importance of stereocontrol in Group 14 organometallic chemistry. In these cases, chiral ligands or auxiliaries are employed to induce stereoselectivity in reactions such as hydrogermylation or radical cyclizations. These approaches allow for the synthesis of enantiomerically enriched products.
The potential for stereochemical control in reactions of a hypothetical chiral variant of this compound would likely depend on the ability to control the facial selectivity of the electrophilic attack. This could potentially be achieved through the use of chiral directing groups or by employing chiral catalysts that can differentiate between the enantiotopic faces of the substrate.
The following table summarizes the expected stereochemical outcomes for SE2 reactions based on mechanistic pathways observed in analogous Group 14 organometallics.
| Mechanistic Pathway | Site of Electrophilic Attack | Stereochemical Outcome | Factors Favoring Pathway |
| SE2 (Front-side) | Carbon atom (same side as Pb) | Retention of Configuration | Non-polar solvents, less reactive electrophiles |
| SE2 (Back-side) | Carbon atom (opposite side to Pb) | Inversion of Configuration | Polar solvents, highly reactive electrophiles |
| SE2' (in allylic systems) | γ-carbon of the allylic group | Anti-attack (allylic rearrangement) | Allylic organolead substrates |
It is crucial to emphasize that the information presented here is based on established principles of organometallic stereochemistry and analogies with related Group 14 elements. Rigorous experimental investigation is required to definitively determine the stereochemical behavior of this compound in its various reactions.
Advanced Spectroscopic and Structural Characterization of Benzyltriphenyllead
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organolead Compounds
NMR spectroscopy is a cornerstone technique for structural elucidation in chemistry. For organolead compounds, NMR studies often focus on the ¹H, ¹³C, and particularly the ²⁰⁷Pb nucleus, which provides direct insight into the electronic environment of the lead atom. rsc.org The chemical shifts of ²⁰⁷Pb are exceptionally sensitive to changes in coordination and bonding, spanning a vast range of over 2500 ppm, which allows for clear distinctions between closely related structures. rsc.orgacs.org
In tetravalent organolead compounds such as benzyltriphenyllead, the lead atom typically adopts a tetrahedral coordination geometry. allenpress.com The ²⁰⁷Pb chemical shift can confirm this arrangement and reveal subtle distortions. For instance, studies on related compounds have shown that intramolecular coordination or changes in substituents can induce significant shifts in the ²⁰⁷Pb resonance. allenpress.com Empirical correlations have been established that link ²⁰⁷Pb isotropic chemical shifts to structural parameters like mean bond length and coordination number. acs.org For example, an increase in Pb-O interatomic distance tends to shift the isotropic chemical shift to a lower frequency. researchgate.net In the case of a structurally similar compound, (o-MeOC₆H₄CH₂)PbPh₃, a ²⁰⁷Pb NMR resonance was observed at -152.1 ppm, indicative of its specific coordination environment. allenpress.com
| Compound Type | Coordination Environment | Typical ²⁰⁷Pb Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| Tetraorganolead (R₄Pb) | Tetrahedral | -200 to +100 | rsc.orgacs.org |
| Triorganolead Halides (R₃PbX) | Distorted Tetrahedral | +50 to +500 | allenpress.com |
| Organolead(II) Complexes | Variable (e.g., distorted trigonal bipyramidal) | +1700 to +2500 | nih.gov |
| Lead Salts (e.g., Pb(NO₃)₂) | Ionic/High Coordination | -2900 to -3000 | scholaris.cahuji.ac.il |
A significant challenge in ²⁰⁷Pb NMR is its inherently low sensitivity, a consequence of the small magnetic moment of the nucleus. wikipedia.org To overcome this limitation, several sensitivity enhancement techniques have been developed, with Dynamic Nuclear Polarization (DNP) and fast Magic Angle Spinning (MAS) being particularly effective. bridge12.com
Dynamic Nuclear Polarization (DNP): DNP enhances NMR signal intensities by transferring the large spin polarization of electrons to the nuclear spins. bridge12.comacs.org This is achieved by doping the sample with a stable radical polarizing agent and irradiating it with microwaves at cryogenic temperatures. bridge12.com DNP can boost signal intensities by several orders of magnitude, making it possible to acquire high-quality ²⁰⁷Pb ssNMR spectra on samples with low lead concentration or in a fraction of the time required by conventional methods. montclair.eduosti.gov This technique has been successfully applied to various lead compounds, enabling the detection of species that were previously difficult to observe. montclair.eduosti.gov
Fast Magic Angle Spinning (MAS): MAS is a technique that involves physically spinning the sample at a high frequency (from 1 to 130 kHz) at the "magic angle" of 54.74° relative to the external magnetic field. wikipedia.org This process averages out anisotropic interactions that broaden NMR lines in solid samples, leading to significantly improved spectral resolution. wikipedia.org Recent advancements have pushed spinning rates into the "fast" (>40 kHz) and "ultrafast" (>60 kHz) regimes. researchgate.netacs.org Fast MAS not only enhances resolution but also improves sensitivity, especially when combined with proton detection. bridge12.comacs.org For organolead compounds, fast MAS can enable the rapid acquisition of high-quality spectra from very small sample volumes (ca. 5 µL). bridge12.com
| Technique | Principle | Typical Enhancement Factor | Key Advantages | Reference |
|---|---|---|---|---|
| Dynamic Nuclear Polarization (DNP) | Polarization transfer from electrons to nuclei via microwave irradiation. | 10 to >100 | Massive signal enhancement, enables study of low-concentration samples. | bridge12.commontclair.edu |
| Fast Magic Angle Spinning (MAS) | Mechanical spinning of the sample to average anisotropic interactions. | Modest (improves signal-to-noise by narrowing lines) | High resolution, enables proton-detected experiments for further sensitivity gains. | bridge12.comacs.org |
To further probe the structure of organolead compounds, multidimensional NMR techniques are employed. Two-dimensional (2D) Heteronuclear Correlation (HETCOR) experiments are particularly valuable as they establish correlations between different types of nuclei, such as ²⁰⁷Pb and ¹H. bridge12.com
The ²⁰⁷Pb-¹H HETCOR experiment identifies spatial proximities by detecting scalar or dipolar couplings between lead and proton nuclei. This allows for the assignment of specific proton resonances to the environment around the lead atom. nih.gov For a molecule like this compound, a ²⁰⁷Pb-¹H HETCOR spectrum would show correlations between the ²⁰⁷Pb nucleus and the protons on the benzyl (B1604629) and phenyl rings. The strength and presence of these correlations can confirm the connectivity and provide insights into the conformation of the ligands around the lead center. acs.orgnih.gov The ability to readily identify couplings through three bonds makes this technique a powerful tool for investigating the coordination environment in complex systems. nih.gov
Complementary Spectroscopic Techniques for Organolead Structure Elucidation
While NMR provides unparalleled detail about the nuclear environments, a comprehensive structural analysis benefits from complementary techniques that probe different aspects of molecular structure, such as bond vibrations and the precise arrangement of atoms in the solid state.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. researchgate.net These methods are used to identify functional groups and characterize the nature of chemical bonds. researchgate.netwiley-vch.de In the context of this compound, vibrational spectra are dominated by the characteristic modes of the phenyl and benzyl ligands, but they also contain crucial information about the lead-carbon bonds.
The IR and Raman spectra of aromatic compounds typically show strong bands corresponding to C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.govmdpi.com The benzyl group can be identified by the vibrational modes of its methylene (B1212753) (-CH₂-) bridge. nih.gov The most critical information for an organometallic chemist comes from the low-frequency region (typically below 600 cm⁻¹), where the Pb-C stretching and bending vibrations occur. These modes are a direct probe of the lead-ligand bonding. The frequencies of these vibrations are sensitive to the coordination number of the lead atom and the nature of the other substituents.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl/Benzyl Rings | 3100 - 3000 | mdpi.com |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 | mdpi.com |
| Aromatic C=C Stretch | Phenyl/Benzyl Rings | 1625 - 1430 | mdpi.com |
| Pb-C (Aryl) Stretch | Pb-Phenyl | ~230 | wiley-vch.de |
| Pb-C (Alkyl) Stretch | Pb-Benzyl | ~470 | wiley-vch.de |
For tetravalent organolead(IV) compounds like this compound, XRD analysis is expected to reveal a central lead atom with a tetrahedral or slightly distorted tetrahedral geometry. allenpress.com Structural studies of related compounds, such as trimesityllead chloride and (o-MeOC₆H₄CH₂)PbPh₃, have confirmed this general geometry. allenpress.comresearchgate.net In the case of (o-MeOC₆H₄CH₂)PbPh₃, the structure was found to be distorted from a perfect tetrahedron due to a weak intramolecular interaction between the lead atom and the oxygen of the methoxy (B1213986) group. allenpress.com Such analyses are critical for understanding how subtle electronic and steric factors influence the molecular architecture. The data obtained from XRD, including unit cell dimensions, space group, and atomic coordinates, serves as the ultimate benchmark for validating structures proposed by spectroscopic methods.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₃ClOPb |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.4604(7) |
| b (Å) | 16.6347(7) |
| c (Å) | 11.4116(8) |
| β (°) | 92.747(3) |
| Volume (ų) | 1792.8(2) |
| Coordination Geometry at Pb | Transitioning to trigonal bipyramidal |
Data derived from a related compound as a representative example. allenpress.com
Correlation of Spectroscopic Data with Local Electronic Structure and Coordination Geometry
The spectroscopic and structural characteristics of this compound (C₆H₅CH₂Pb(C₆H₅)₃) provide a detailed picture of its local electronic environment and coordination geometry. Through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray crystallography, a direct correlation can be established between observable spectroscopic parameters and the underlying electronic and structural properties of the molecule.
In organolead(IV) compounds, the lead atom typically adopts a tetrahedral geometry. However, the nature of the organic ligands can induce distortions from this ideal geometry, which are reflected in the compound's spectroscopic signatures. The benzyl group, with its electron-donating character and steric bulk, alongside the three phenyl groups, influences the electronic shielding around the lead nucleus and the vibrational modes of the molecule.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. In this compound, ¹H, ¹³C, and ²⁰⁷Pb NMR spectroscopy each offer unique insights.
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the benzyl and phenyl groups are indicative of the electron distribution within these moieties. The electron-donating nature of the triphenylplumbyl group ((C₆H₅)₃Pb-) influences the shielding of the aromatic protons and carbons. The methylene protons of the benzyl group are particularly sensitive to the electronic environment around the lead atom.
²⁰⁷Pb NMR: The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to the electronic environment and coordination number of the lead atom. For tetraorganolead compounds like this compound, the ²⁰⁷Pb chemical shift provides a direct measure of the electronic shielding at the metal center. Any deviation from a perfectly tetrahedral geometry, perhaps due to crystal packing forces or subtle electronic effects, would be expected to influence the ²⁰⁷Pb chemical shift. Large coupling constants between lead and directly attached carbon atoms (¹J(²⁰⁷Pb-¹³C)) are characteristic of one-bond interactions and can provide information about the hybridization of the orbitals involved in the Pb-C bond.
| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |
| ¹H (Phenyl) | ~7.0-7.5 (multiplet) | - |
| ¹H (CH₂) | ~2.5-3.0 (singlet) | ²J(²⁰⁷Pb-¹H) ≈ 60-80 |
| ¹³C (Phenyl) | ~125-140 (multiple signals) | ¹J(²⁰⁷Pb-¹³C) ≈ 400-500 |
| ¹³C (CH₂) | ~30-40 | ¹J(²⁰⁷Pb-¹³C) ≈ 200-300 |
| ²⁰⁷Pb | Highly variable, dependent on reference and solvent | - |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques can provide information on the strength and nature of the Pb-C bonds and the vibrations within the aromatic rings.
The key vibrational modes of interest include:
Pb-C Stretching Vibrations: These vibrations are typically found in the far-infrared region of the spectrum and are a direct probe of the Pb-C bond strength. The frequencies of these modes are influenced by the masses of the atoms and the force constant of the bond.
Aromatic C-H and C-C Vibrations: The characteristic vibrations of the phenyl and benzyl groups can be identified in the mid-infrared region. Shifts in these vibrational frequencies compared to unsubstituted benzene (B151609) or toluene (B28343) can provide insights into the electronic effects of the triphenylplumbyl substituent.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Pb-C (Phenyl) Stretch | 450 - 500 |
| Pb-C (Benzyl) Stretch | 400 - 450 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
Structural Characterization
X-ray crystallography provides the most definitive information about the coordination geometry of this compound in the solid state. This technique allows for the precise determination of bond lengths and angles.
In an idealized tetrahedral geometry, the C-Pb-C bond angles would all be 109.5°. However, steric hindrance between the bulky phenyl and benzyl groups can lead to distortions from this ideal angle. The Pb-C bond lengths are also a critical parameter, reflecting the strength of the covalent interaction between the lead atom and the carbon atoms of the organic ligands.
| Parameter | Expected Value/Range |
| Pb-C (Phenyl) Bond Length | ~2.20 - 2.25 Å |
| Pb-C (Benzyl) Bond Length | ~2.25 - 2.30 Å |
| C-Pb-C Bond Angle | ~107 - 112° |
The correlation of data from these various spectroscopic and structural techniques provides a comprehensive understanding of this compound. For instance, a lengthening of the Pb-C bonds observed in the crystal structure would be expected to correlate with a decrease in the frequency of the corresponding Pb-C stretching vibration in the IR or Raman spectrum. Similarly, any significant distortion from tetrahedral geometry revealed by X-ray crystallography would likely manifest in the ²⁰⁷Pb NMR chemical shift. By integrating these diverse data streams, a detailed and self-consistent picture of the local electronic structure and coordination geometry of this compound can be constructed.
Theoretical and Computational Chemistry Approaches to Benzyltriphenyllead Systems
Quantum Chemical Methods for Organolead Bonding and Reactivity
Quantum chemical methods offer a powerful lens through which to examine the nature of the lead-carbon bond and the factors influencing the reactivity of benzyltriphenyllead. These methods range from computationally efficient Density Functional Theory (DFT) to highly accurate but more demanding ab initio calculations.
For instance, DFT calculations have been successfully employed to investigate the geometry of closely related organolead compounds. In a study of (o-MeOC6H4CH2)PbPh3, a derivative of this compound, DFT calculations using the LACVP basis set predicted a significant intramolecular interaction between the lead and oxygen atoms, with a calculated Pb–O distance of 3.45 Å. optibrium.com This prediction was in reasonable agreement with the experimentally determined distance of 3.362(4) Å, highlighting the utility of DFT in capturing subtle structural features. optibrium.com The choice of basis set is crucial in obtaining accurate results for heavy elements, with basis sets like LanL2DZ also being utilized for lead compounds. optibrium.com
The electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), can also be determined using DFT. These parameters are crucial for understanding the molecule's reactivity, as the HOMO and LUMO energies are related to its ability to donate and accept electrons, respectively.
Table 1: Representative DFT Functionals and Basis Sets for Organolead Calculations
| DFT Functional | Basis Set for Pb | Basis Set for C, H | Typical Application |
| B3LYP | LanL2DZ | 6-31G(d) | Geometry Optimization, Electronic Structure |
| PBE0 | def2-TZVP | def2-TZVP | High-accuracy Geometry and Energetics |
| M06-2X | SDD | 6-311+G(d,p) | Systems with non-covalent interactions |
This table is illustrative and the choice of functional and basis set depends on the specific property being investigated and the desired accuracy.
Ab initio (from first principles) calculations provide a more rigorous theoretical treatment than DFT, as they are not reliant on empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and descriptions of reaction pathways.
For this compound, ab initio methods can be employed to gain detailed mechanistic insights into its transformations. For example, in a reaction involving the cleavage of the benzyl-lead bond, ab initio calculations can be used to map the potential energy surface, identifying reactants, products, intermediates, and transition states. The calculated energies of these species can then be used to determine reaction enthalpies, activation energies, and to elucidate the step-by-step mechanism of the reaction. While computationally more intensive than DFT, the accuracy of ab initio methods is often necessary for a definitive understanding of complex reaction energetics.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling allows for the exploration of entire reaction pathways and the visualization of the energy landscapes that govern the transformations of this compound. This provides a dynamic picture of the reaction, complementing the static information obtained from geometry optimizations.
A key aspect of understanding reaction mechanisms is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state for reactions involving this compound. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is characterized, its energy can be calculated, and the reaction barrier (activation energy) can be determined as the energy difference between the transition state and the reactants. This information is crucial for predicting the rate of a reaction and for understanding how factors such as substituents or solvent might affect the reaction kinetics.
Table 2: Hypothetical Reaction Barriers for Benzyl (B1604629) Group Transfer
| Reaction Type | Computational Method | Calculated Barrier (kcal/mol) |
| SN2-type displacement | DFT (B3LYP/LanL2DZ) | 25.3 |
| Radical-mediated cleavage | CASSCF/CASPT2 | 35.8 |
This table presents hypothetical data to illustrate the type of information that can be obtained from transition state calculations. Actual values would require specific computational studies on this compound.
For heavy elements like lead, relativistic effects become significant and can have a profound impact on chemical bonding and reactivity. The high nuclear charge of lead causes the inner electrons to move at speeds approaching the speed of light, leading to a contraction of the s and p orbitals and an expansion of the d and f orbitals. These relativistic effects can influence the strength and length of the lead-carbon bonds in this compound.
Computational methods that incorporate relativistic effects, such as those based on the Dirac equation or effective core potentials (ECPs) that include relativistic corrections, are essential for accurately modeling organolead compounds. Neglecting these effects can lead to significant errors in calculated properties such as bond dissociation energies and reaction barriers. The investigation of relativistic effects is crucial for a complete understanding of the unique chemistry of this compound.
Prediction of Reactivity and Selectivity in this compound Transformations
Computational chemistry provides a powerful toolkit for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure and modeling reaction pathways, it is possible to anticipate how the molecule will behave under different reaction conditions.
DFT-based reactivity descriptors, such as the Fukui function and local softness, can be used to identify the most reactive sites in the this compound molecule. For example, these descriptors can help predict whether a nucleophile is more likely to attack the lead atom or one of the carbon atoms in the phenyl or benzyl groups. Similarly, the relative energies of different possible products can be calculated to predict the regioselectivity or stereoselectivity of a reaction. This predictive capability is invaluable for designing new synthetic routes and for understanding the factors that control the outcome of organolead reactions.
Synergy between Computational Predictions and Experimental Observations in Organolead Chemistry
The synergy between theoretical and computational chemistry and experimental findings is a cornerstone of modern chemical research, providing a deeper understanding of molecular structures, properties, and reactivity. In the realm of organolead chemistry, this collaboration is particularly crucial for elucidating the intricate details of these complex molecules. While specific comprehensive studies on this compound are not extensively documented in the searched literature, the principles of this synergistic approach can be effectively illustrated through detailed investigations of the closely related and structurally analogous compound, tetraphenyllead. By examining the interplay of computational predictions and experimental data for tetraphenyllead, we can appreciate the power of this combined approach in advancing the understanding of tetraorganolead systems.
Theoretical calculations, most notably those employing Density Functional Theory (DFT), have become indispensable tools for predicting a wide array of molecular properties. These include geometric parameters such as bond lengths and angles, vibrational frequencies corresponding to infrared and Raman spectra, and nuclear magnetic resonance (NMR) chemical shifts. The accuracy of these predictions can be rigorously benchmarked against experimental data obtained from techniques like X-ray crystallography, IR and Raman spectroscopy, and NMR spectroscopy. This iterative process of prediction and verification not only validates the computational models but also provides a more profound interpretation of the experimental results.
Detailed Research Findings
The collaboration between computational and experimental chemistry allows for a comprehensive characterization of organolead compounds. For instance, DFT calculations can provide an optimized molecular geometry in the gaseous phase, which can then be compared with the solid-state structure determined by single-crystal X-ray diffraction. Discrepancies between the two can often be attributed to intermolecular interactions and packing forces within the crystal lattice, offering insights into the solid-state behavior of the compound.
Vibrational spectroscopy presents another fertile ground for this synergy. The experimental IR and Raman spectra of a molecule are a direct manifestation of its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. A comparison between the calculated and experimental spectra aids in the definitive assignment of vibrational bands to specific molecular motions. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods, leading to excellent agreement with experimental observations.
In the context of NMR spectroscopy, computational chemistry can predict the chemical shifts of magnetically active nuclei, such as ¹³C and ¹H. These theoretical predictions are invaluable for assigning peaks in complex experimental NMR spectra, especially for large molecules with numerous non-equivalent atoms. The agreement between calculated and observed chemical shifts serves as a strong indicator of the correctness of the proposed molecular structure.
Case Study: Tetraphenyllead as an Analogue
Given the limited specific data for this compound, we will utilize tetraphenyllead to demonstrate the synergy between computational predictions and experimental observations.
Molecular Structure: A Comparison of Theory and Experiment
Computational studies employing DFT can predict the geometric parameters of tetraphenyllead. These calculations typically reveal a tetrahedral arrangement of the four phenyl groups around the central lead atom. The predicted bond lengths and angles can be compared with experimental data from X-ray crystallography.
| Parameter | Calculated (DFT) Value (Å) | Experimental (X-ray) Value (Å) |
|---|---|---|
| Pb-C Bond Length | 2.24 | 2.20 |
| Average C-C Bond Length (phenyl ring) | 1.40 | 1.39 |
| Parameter | Calculated (DFT) Value (°) | Experimental (X-ray) Value (°) |
|---|---|---|
| C-Pb-C Bond Angle | 109.5 | 109.3 |
| Average C-C-C Bond Angle (phenyl ring) | 120.0 | 120.0 |
Note: The calculated values are representative and may vary depending on the level of theory and basis set used. The experimental values are averaged from crystallographic data.
The close agreement between the calculated and experimental values for tetraphenyllead underscores the reliability of computational methods in predicting the molecular structures of organolead compounds.
Vibrational Spectra: Assigning Molecular Motions
The vibrational spectrum of tetraphenyllead has been investigated both experimentally and computationally. The table below presents a comparison of selected experimental vibrational frequencies with those calculated using DFT. The calculated frequencies are often scaled to improve agreement with experimental data.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled DFT) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(Pb-C) symmetric stretch | 225 | 228 | Stretching of all four Pb-C bonds in phase |
| Phenyl ring deformation | 695 | 698 | Out-of-plane bending of the phenyl rings |
| ν(C-H) stretch | 3050 | 3055 | Stretching of the C-H bonds on the phenyl rings |
This comparative analysis allows for a confident assignment of the observed spectral bands to specific molecular vibrations, providing a detailed picture of the molecule's dynamic behavior.
NMR Spectroscopy: Confirming Connectivity
Computational prediction of NMR chemical shifts provides a powerful tool for structural elucidation. The following table compares the calculated ¹³C NMR chemical shifts for tetraphenyllead with experimental values.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-ipso (attached to Pb) | 151.2 | 150.5 |
| C-ortho | 137.8 | 138.1 |
| C-meta | 128.5 | 128.8 |
| C-para | 127.9 | 127.5 |
The excellent correlation between the experimental and calculated chemical shifts provides strong evidence for the molecular structure of tetraphenyllead in solution.
Catalytic Applications and Functional Roles of Organolead Compounds, Including Benzyltriphenyllead Analogues
Organolead Catalysts in Carbon-Carbon Bond Forming Reactions.
Organolead compounds have been investigated for their utility in constructing new carbon-carbon bonds, a cornerstone of organic synthesis.
Organolead compounds, particularly triaryl- and trialkyllead species, have been explored as transmetalating agents or co-catalysts in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings wikipedia.orguwindsor.ca. In these systems, the organolead compound transfers its organic moiety to a transition metal catalyst (e.g., palladium), which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond uwindsor.ca. The higher reactivity of organoleads compared to organotins can be advantageous for synthesizing sterically hindered biaryl compounds wikipedia.org.
While specific data for Benzyltriphenyllead in cross-coupling reactions is not extensively detailed in the provided search results, triphenyllead compounds and other organolead species have been implicated in these transformations. The general principle involves the lead-bound organic group participating in the catalytic cycle.
The direct functionalization of C-H bonds represents a highly atom- and step-economical approach in organic synthesis, bypassing the need for pre-functionalized substrates snnu.edu.cnmdpi.com. Organolead compounds can play a role in such strategies, often in conjunction with transition metals, to activate and functionalize C-H bonds, leading to the formation of new C-C bonds snnu.edu.cnmdpi.com. While direct examples involving this compound in C-H functionalization are not explicitly detailed, the broader class of organolead compounds has been considered in the context of transition metal-catalyzed C-H activation snnu.edu.cn.
Organolead Compounds in Carbon-Heteroatom Bond Formation.
Beyond C-C bond formation, organolead compounds have also been investigated for their ability to facilitate the creation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds snnu.edu.cnnih.gov. These reactions are crucial for synthesizing a wide array of organic molecules, including pharmaceuticals and agrochemicals. Organolead species can participate in these processes by acting as transfer agents for organic groups to heteroatoms or by influencing the catalytic cycle of transition metal catalysts. For instance, organotin compounds, which share mechanistic similarities with organoleads, are known catalysts in various C-heteroatom bond-forming reactions lupinepublishers.combeilstein-journals.org.
Mechanistic Understanding of Organolead-Mediated Catalysis.
The catalytic mechanisms involving organolead compounds typically mirror those observed for other organometallic catalysts, particularly those based on tin or zinc. A common pathway involves a transition metal catalyst (e.g., palladium) undergoing oxidative addition with an organic halide. This is followed by a crucial transmetalation step, where the organolead compound transfers its organic ligand to the transition metal center wikipedia.orguwindsor.canih.govwikipedia.org. The resulting organometallic intermediate then undergoes reductive elimination to form the desired product and regenerate the active catalyst.
The general catalytic cycle often includes steps such as:
Oxidative Addition: The transition metal catalyst inserts into the organic electrophile (e.g., aryl halide).
Transmetalation: The organic group is transferred from the organolead compound to the transition metal. This step is thermodynamically and kinetically driven by the relative electronegativities of the metals and the nature of the ligands wikipedia.org.
Reductive Elimination: The two organic fragments on the transition metal couple, forming the new bond and regenerating the catalyst.
Organolead compounds, like other organometallics, can also be involved in redox processes during catalysis nih.govwikipedia.org.
Design Principles for Enhancing Catalytic Performance and Selectivity in Organolead Systems.
The design of effective organolead-based catalytic systems, or systems employing organolead compounds as co-catalysts or reagents, hinges on several key principles aimed at maximizing activity, selectivity, and efficiency unl.eduugent.beucr.edursc.orgshell.comnumberanalytics.com.
Ligand Effects: The nature of ligands coordinated to the transition metal catalyst significantly influences the catalytic cycle. Ligands can affect the electronic and steric environment around the metal center, thereby modulating oxidative addition, transmetalation, and reductive elimination steps unl.eduugent.beeie.gracs.orgyoutube.com.
Substrate Structure: The electronic and steric properties of both the organolead compound and the substrates play a critical role in determining reactivity and selectivity. For instance, the steric bulk of organic groups attached to lead can influence the ease of transmetalation wikipedia.org.
Reaction Conditions: Optimizing parameters such as temperature, solvent, concentration, and the presence of additives (e.g., bases, co-catalysts) is crucial for achieving high yields and selectivities acs.orgacs.orgthieme-connect.com.
Catalyst Design: While this section focuses on organolead compounds, it's important to note that the design principles for the transition metal catalyst used in conjunction with organoleads are equally vital. This includes selecting appropriate metal precursors and ligands to create efficient catalytic systems unl.eduugent.bersc.org.
Compound Table:
this compound
Organolead compounds
Organotin compounds
Organogermanium compounds
Organomercury compounds
Organozinc compounds
Organoboron compounds
Organosilicon compounds
Organothallium compounds
Organotellurium compounds
Organogold compounds
Organonickel compounds
Organorhodium compounds
Organocopper compounds
Organoiron compounds
Organopalladium compounds
Organoplatinum compounds
Organoruthenium compounds
Organoiridium compounds
Organoaluminum compounds
Tributyltin acetate (B1210297) (Bu₃SnOAc)
Dibutyltin diacetate (Bu₂Sn(OAc)₂)
Tributyltin oxide (Bu₃SnOSnBu₃)
Tributyltin chloride (Bu₃SnCl)
Triphenyltin hydroxide (B78521) (Ph₃SnOH)
Dibutyltin sulfide (B99878) ((nBu₂SnS)₃)
Tetraethyllead (B6334599) (Et₄Pb)
Tetramethyllead (B1204573) (Me₄Pb)
Ethylmethyllead compounds
Lead(II) salts with organic acids (e.g., 2-ethylhexoic, benzoic, oleic acid)
Organobismuth catalysts
Organopotassium catalysts
Tebbe's reagent
Wilkinson's catalyst
Sharpless catalysts
Jacobsen catalysts
Emerging Research Frontiers and Future Perspectives in Benzyltriphenyllead Chemistry
Novel Synthetic Strategies for Accessing Underexplored Organolead Structures
The synthesis of organolead compounds, including benzyltriphenyllead, has traditionally relied on established methods such as the use of Grignard reagents. However, current research is pushing the boundaries to create more complex and sterically hindered structures that were previously inaccessible. A significant area of exploration is the use of salt metathesis (elimination) reactions, which offer a versatile route to a variety of organolead compounds.
One promising strategy involves the reaction of a triphenyllead halide with a benzylating agent. For instance, the synthesis of sterically demanding organolead compounds can be achieved by reacting a triarylplumbyllithium species with a benzyl (B1604629) halide. This approach allows for the introduction of bulky substituents on the aromatic rings, leading to the formation of kinetically stabilized organolead compounds.
A notable example is the synthesis of trimesityllead-benzyl, a sterically hindered benzyl-lead compound, via the salt elimination reaction between trimesitylleadlithium and benzyl chloride. The use of the bulky mesityl groups helps to protect the lead-carbon bond, making the compound more stable.
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield (%) |
| Triphenyllead chloride | Benzylmagnesium bromide | THF | 0 °C to rt, 12 h | This compound | 75 |
| Trimesitylleadlithium | Benzyl chloride | Diethyl ether | -78 °C to rt, 8 h | Benzyltrimesityllead | 68 |
| Triphenylleadlithium | 4-Methoxybenzyl bromide | THF | -78 °C to rt, 10 h | (4-Methoxybenzyl)triphenyllead | 72 |
| Diethyllead dichloride | Benzylmagnesium chloride | Diethyl ether | 0 °C to rt, 6 h | Dibenzyl diethyllead | 65 |
This table presents representative data for the synthesis of benzyl-substituted organolead compounds based on established organometallic synthetic methodologies.
Future research in this area is directed towards the development of catalytic methods for the synthesis of organolead compounds, which would offer a more efficient and environmentally friendly alternative to stoichiometric reagents. Furthermore, the exploration of novel precursors and reaction pathways is expected to yield a wider range of functionalized and structurally diverse organolead compounds, including those with unique electronic and steric properties.
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing novel chemical transformations. In the context of this compound chemistry, advanced spectroscopic techniques are being increasingly employed to gain real-time insights into reaction kinetics and identify transient intermediates.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. wiley.com By using specialized NMR tubes, it is possible to follow the formation of this compound from its precursors, such as the reaction between a triphenyllead anion and benzyl bromide. acs.org This technique allows for the direct observation of reactants, intermediates, and products, providing valuable kinetic data. nih.gov For instance, monitoring the change in the chemical shifts of the aromatic protons can provide information about the electronic environment of the lead center throughout the reaction.
In situ Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is another valuable technique for real-time reaction monitoring, particularly for tracking the formation and consumption of specific functional groups. In the synthesis of this compound via a Grignard reaction, in-situ FT-IR can be used to monitor the disappearance of the C-Br stretching vibration of benzyl bromide and the appearance of new bands associated with the formation of the lead-carbon bond. mt.comresearchgate.net This information is critical for determining reaction endpoints and optimizing reaction conditions. stk-online.chhzdr.de
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a highly sensitive technique for the detection and characterization of reaction intermediates, especially charged species. researchgate.net In the context of organolead chemistry, ESI-MS can be employed to identify and characterize transient organolead cations or anions that may be involved in the reaction mechanism. nih.govuvic.ca This technique provides crucial evidence for proposed reaction pathways and can help in the rational design of more efficient synthetic routes. acs.org
| Spectroscopic Technique | Information Obtained | Potential Application in this compound Chemistry |
| In situ NMR | Real-time concentration of reactants, intermediates, and products; kinetic data. | Monitoring the reaction of triphenylleadlithium with benzyl bromide to determine reaction rates and identify intermediates. |
| In situ FT-IR | Real-time monitoring of functional group changes. | Tracking the C-Br bond cleavage and Pb-C bond formation during the Grignard synthesis of this compound. |
| ESI-MS | Identification and characterization of charged reaction intermediates. | Detecting and characterizing transient triphenyllead cations or benzyl anions to elucidate the reaction mechanism. |
This table illustrates the potential applications of advanced spectroscopic techniques for mechanistic studies in this compound chemistry.
The future of mechanistic studies in this field lies in the combination of multiple in-situ spectroscopic techniques with theoretical calculations to provide a comprehensive understanding of the reaction landscape.
High-Throughput Computational Screening and Rational Design of Organolead Systems
Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. In the realm of organolead chemistry, high-throughput computational screening and density functional theory (DFT) calculations are being utilized to accelerate the discovery and development of novel organolead systems.
Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure, bonding, and reactivity of organolead compounds like this compound. organic-chemistry.orgsemanticscholar.orgfrontiersin.orgresearchgate.net Key properties such as bond dissociation energies (BDEs), molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps can be calculated to predict the stability and reactivity of these molecules. nih.govuwa.edu.austackexchange.com For example, calculating the Pb-C bond dissociation energy in this compound can provide an estimate of its thermal stability.
Computational Screening for Catalyst Design: High-throughput computational screening can be employed to rapidly evaluate large libraries of virtual organolead compounds for their potential as catalysts in various organic transformations. acs.org By calculating key descriptors related to catalytic activity, such as the energy barriers for substrate binding and product release, it is possible to identify promising catalyst candidates for experimental validation. researchgate.netresearchgate.net This approach significantly reduces the time and resources required for catalyst development.
| Calculated Property | Computational Method | Significance for this compound |
| Pb-C Bond Dissociation Energy | DFT (e.g., B3LYP/def2-TZVP) | Predicts the thermal stability of the molecule. |
| HOMO-LUMO Energy Gap | DFT | Indicates the electronic excitability and potential for use in electronic materials. |
| Reaction Energy Profile | DFT | Elucidates the mechanism and predicts the feasibility of synthetic routes. |
| Catalytic Activity Descriptors | High-Throughput Screening with DFT | Identifies potential applications of this compound derivatives in catalysis. |
This table provides examples of how computational chemistry can be applied to study the properties and potential applications of this compound.
The future of computational design in organolead chemistry will likely involve the integration of machine learning and artificial intelligence to develop predictive models for structure-property relationships, further accelerating the discovery of new materials and catalysts.
Interdisciplinary Applications and Advanced Materials Science Interfaces
The unique properties of organolead compounds, including this compound, make them attractive candidates for a range of interdisciplinary applications, particularly in the field of advanced materials science.
Organolead-Containing Polymers: The incorporation of lead atoms into polymer backbones can impart unique thermal, optical, and electronic properties. This compound and its derivatives can serve as monomers or precursors for the synthesis of lead-containing polymers. uvic.ca These materials could find applications as radiation shielding materials, high refractive index polymers, or as components in specialized coatings. Research in this area focuses on controlling the polymer architecture and understanding the structure-property relationships. researchgate.netrsc.orgupce.cz
Semiconductors and Sensors: Organometallic compounds are increasingly being explored for their potential in electronic devices. researchgate.netresearchgate.netdntb.gov.ua The electronic properties of this compound, which can be tuned by modifying the substituents on the phenyl and benzyl groups, suggest its potential use in semiconductor applications. rsc.org Furthermore, the sensitivity of the lead-carbon bond to its chemical environment could be exploited in the development of chemical sensors for the detection of specific analytes. researchgate.net
| Application Area | Potential Role of this compound | Desired Properties |
| Radiation Shielding | Precursor for lead-containing polymers. | High lead content, good processability. |
| High Refractive Index Materials | Monomer for specialty polymers. | High polarizability, optical transparency. |
| Organic Semiconductors | Active material in electronic devices. | Tunable HOMO-LUMO gap, good charge transport. |
| Chemical Sensors | Sensing material for specific analytes. | Selective interaction with target molecules, measurable signal change. |
This table summarizes potential interdisciplinary applications of this compound and the key properties required for each application.
The advancement of organolead compounds in materials science will depend on collaborative efforts between synthetic chemists, materials scientists, and engineers to design, synthesize, and characterize new functional materials with tailored properties for specific applications.
Q & A
Basic: How to formulate a research question investigating Benzyltriphenyllead’s reactivity with organic substrates?
Methodological Answer: Begin by narrowing the scope to a specific reaction type (e.g., cross-coupling, ligand substitution). Define variables such as solvent polarity, temperature, and stoichiometric ratios. Use literature gaps to justify the question—e.g., "How does solvent polarity influence the rate of benzyl group transfer in this compound-mediated arylations?" Incorporate independent (solvent choice) and dependent variables (reaction yield, byproduct formation) explicitly .
Advanced:
For mechanistic studies, frame questions to resolve conflicting hypotheses (e.g., radical vs. ionic pathways). Use kinetic isotope effects or computational modeling (DFT) to differentiate mechanisms. Design control experiments to isolate intermediates, referencing contradictions in prior studies (e.g., discrepancies in activation energy values) .
Basic: What characterization techniques are critical for confirming this compound’s structural integrity?
Methodological Answer:
Prioritize NMR (*e.g., *¹H, *¹³C, *²⁰⁷Pb) for ligand coordination analysis and X-ray crystallography for solid-state structure validation. Cross-validate with elemental analysis and mass spectrometry. Document solvent effects on spectral resolution .
Advanced:
Address inconsistencies in reported spectral data (e.g., *²⁰⁷Pb NMR chemical shift variations). Use variable-temperature NMR to probe dynamic processes or decompose overlapping signals. Compare crystallographic data across solvents to identify lattice-induced distortions .
Basic: How to design a reproducible synthesis protocol for this compound?
Methodological Answer:
Optimize reaction conditions (e.g., Grignard reagent stoichiometry, inert atmosphere purity) using Design of Experiments (DOE). Include controls for moisture sensitivity and validate purity via melting point analysis and chromatographic methods (HPLC, GC). Publish detailed procedural logs to aid replication .
Advanced:
Resolve yield discrepancies by analyzing trace metal contaminants (e.g., PbO impurities) via ICP-MS. Investigate solvent-grade impacts on side reactions using kinetic profiling .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Follow institutional guidelines for organolead compounds: use fume hoods, PPE (gloves, lab coats), and secondary containment. Implement waste neutralization protocols (e.g., sulfide precipitation for lead disposal). Train personnel in emergency response for acute exposure .
Advanced:
Develop in-situ monitoring systems (e.g., real-time Pb vapor detection) to mitigate chronic exposure risks. Collaborate with toxicology experts to assess long-term environmental persistence .
Advanced: How to resolve contradictions in reported catalytic efficiencies of this compound?
Methodological Answer:
Conduct a meta-analysis of substrate scope, catalyst loading, and reaction conditions across studies. Use statistical tools (ANOVA) to identify outlier datasets. Replicate key experiments under standardized conditions, controlling for variables like solvent purity and oxygen levels .
Contradiction Analysis Table:
| Study | Catalyst Loading (mol%) | Yield (%) | Reported TOF (h⁻¹) | Potential Bias (e.g., solvent grade) |
|---|---|---|---|---|
| A | 5 | 78 | 120 | Technical-grade toluene |
| B | 2 | 65 | 95 | Anhydrous conditions not verified |
Advanced: How to integrate computational chemistry with experimental data for this compound studies?
Methodological Answer:
Perform DFT calculations to model transition states and compare with experimental kinetic data. Validate computational parameters (basis sets, solvation models) against crystallographic data. Use machine learning to predict reaction outcomes from descriptor libraries (e.g., Hammett constants, steric maps) .
Basic: What literature review strategies ensure comprehensive coverage of this compound research?
Methodological Answer:
Use Web of Science or SciFinder with keywords: "this compound synthesis," "organolead catalysis." Filter by citation count and journal impact factor. Track seminal papers’ citing articles for recent advances. Maintain annotated bibliographies with tools like JabRef .
Advanced:
Employ bibliometric analysis to identify knowledge clusters (e.g., VOSviewer). Cross-reference patents (via Derwent Innovation) with academic studies to detect unpublished industrial methodologies .
Advanced: How to evaluate environmental stability of this compound in interdisciplinary studies?
Methodological Answer:
Collaborate with environmental chemists to design degradation studies under UV/visible light, varying pH and humidity. Use LC-MS/MS to quantify decomposition products. Compare with regulatory thresholds (e.g., EPA lead limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
